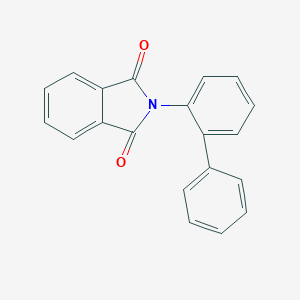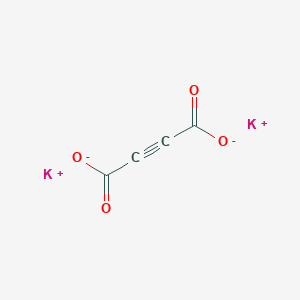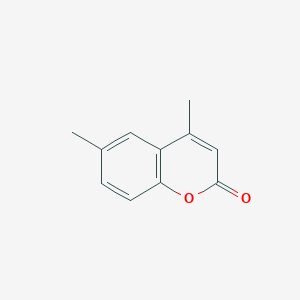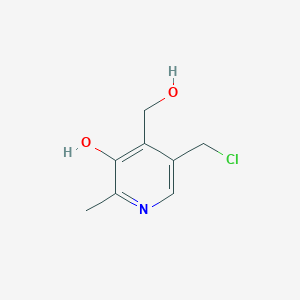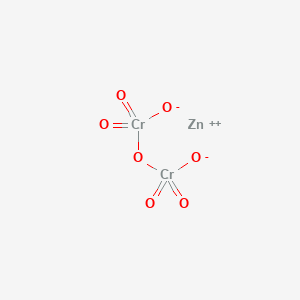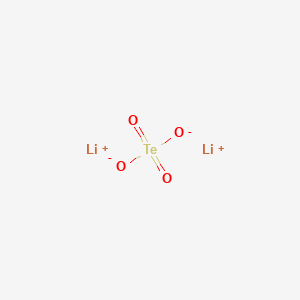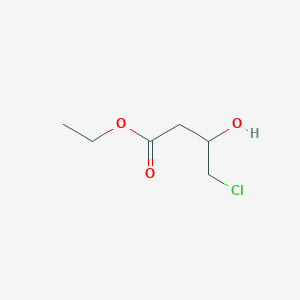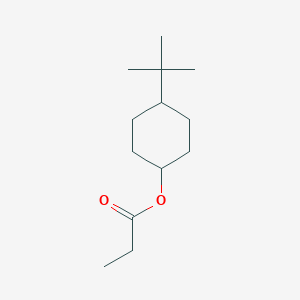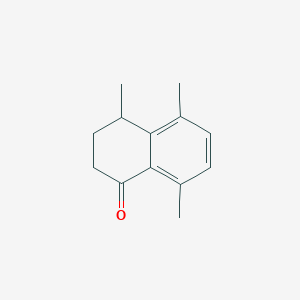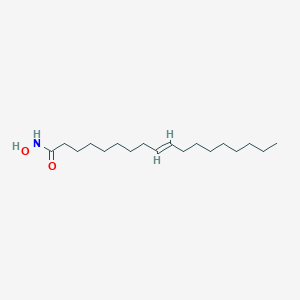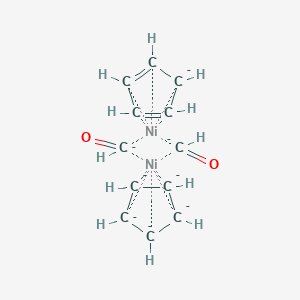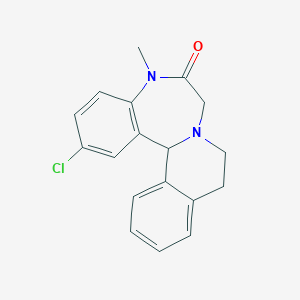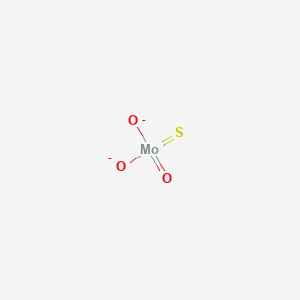
Dioxido-oxo-sulfanylidenemolybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxido-oxo-sulfanylidenemolybdenum, also known as MoO2(S2), is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a molybdenum-based complex that has a unique structure and properties, which make it useful for a wide range of applications.
Applications De Recherche Scientifique
Dioxido-oxo-sulfanylidenemolybdenum(S2) has a wide range of applications in scientific research. It has been used as a catalyst in various chemical reactions, including oxidation and reduction reactions. It has also been used as a photocatalyst in the degradation of organic pollutants. In addition, Dioxido-oxo-sulfanylidenemolybdenum(S2) has been used as a precursor for the synthesis of other molybdenum-based compounds, such as MoS2 and MoSe2.
Mécanisme D'action
The mechanism of action of Dioxido-oxo-sulfanylidenemolybdenum(S2) is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which can coordinate with electron-rich molecules and facilitate chemical reactions. It is also believed that Dioxido-oxo-sulfanylidenemolybdenum(S2) can form a complex with oxygen, which can act as an oxidizing agent in some reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Dioxido-oxo-sulfanylidenemolybdenum(S2). However, it has been reported that the compound can induce oxidative stress in cells, which can lead to cell death. It has also been reported that Dioxido-oxo-sulfanylidenemolybdenum(S2) can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dioxido-oxo-sulfanylidenemolybdenum(S2) in lab experiments is its catalytic activity, which can facilitate chemical reactions. It is also relatively easy to synthesize and handle in the laboratory. However, one of the limitations of using Dioxido-oxo-sulfanylidenemolybdenum(S2) is its potential toxicity, which can pose a risk to researchers. In addition, the compound may not be suitable for all types of reactions, and its effectiveness may depend on the specific conditions of the reaction.
Orientations Futures
There are several future directions for research on Dioxido-oxo-sulfanylidenemolybdenum(S2). One area of interest is the development of new synthetic methods for the compound, which can improve its yield and purity. Another area of interest is the exploration of its potential applications in other scientific fields, such as energy storage and conversion. In addition, more research is needed to understand the mechanism of action of Dioxido-oxo-sulfanylidenemolybdenum(S2) and its potential toxicity, which can inform the safe handling and use of the compound in the laboratory.
Conclusion:
In conclusion, Dioxido-oxo-sulfanylidenemolybdenum(S2) is a molybdenum-based compound that has potential applications in various scientific research fields. Its catalytic activity, unique structure, and properties make it useful for a wide range of applications. However, more research is needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of Dioxido-oxo-sulfanylidenemolybdenum(S2) involves the reaction of molybdenum trioxide (MoO3) with thioacetamide (CH3CSNH2) in the presence of a reducing agent such as hydrazine (N2H4). The reaction takes place in a solvent such as water or ethanol and is carried out under reflux conditions. The resulting product is a yellow-orange powder that is soluble in water and other polar solvents.
Propriétés
Numéro CAS |
11107-97-4 |
|---|---|
Nom du produit |
Dioxido-oxo-sulfanylidenemolybdenum |
Formule moléculaire |
MoO3S-2 |
Poids moléculaire |
176 g/mol |
Nom IUPAC |
dioxido-oxo-sulfanylidenemolybdenum |
InChI |
InChI=1S/Mo.3O.S/q;;2*-1; |
Clé InChI |
VPYFMOMHCBPPRM-UHFFFAOYSA-N |
SMILES |
[O-][Mo](=O)(=S)[O-] |
SMILES canonique |
[O-][Mo](=O)(=S)[O-] |
Autres numéros CAS |
11107-97-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



